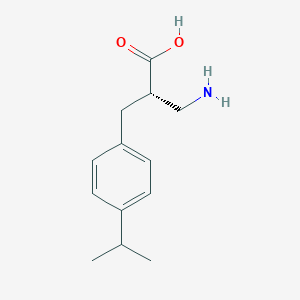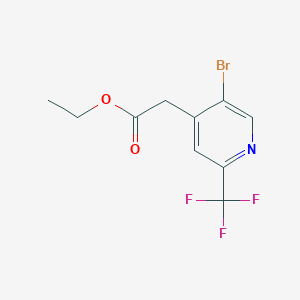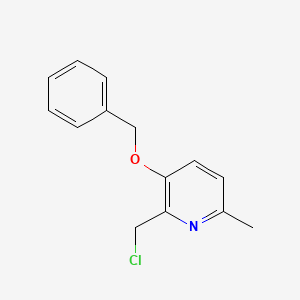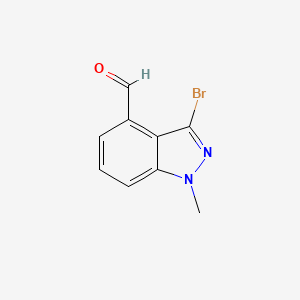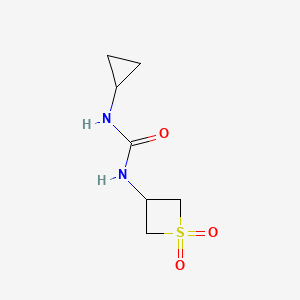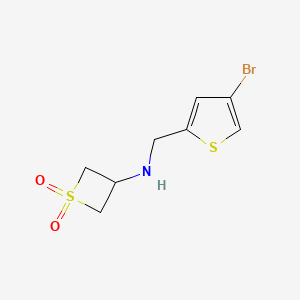
3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:
Structure: CH3S(=O)(=O)C(CH2Br)NHCH2C(H2)S
It contains a thietane ring (a five-membered sulfur-containing heterocycle) with an amino group and a bromine substituent. The “1,1-dioxide” indicates the presence of two oxygen atoms attached to adjacent carbon atoms in the ring.
Métodos De Preparación
The synthetic routes for this compound involve the following steps:
Bromination: Bromination of 2-bromothiophene yields 4-bromothiophene-2-carbaldehyde.
Reductive Amination: The aldehyde reacts with methylamine to form the key intermediate, methyl (3S)-3-amino-3-(4-bromothiophen-2-yl)butanoate .
Thietane Formation: Cyclization of the intermediate under suitable conditions leads to the formation of the target compound.
Industrial production methods may involve scalable processes using appropriate catalysts and reagents.
Análisis De Reacciones Químicas
Oxidation: The thietane ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Materials Science: It may find applications in organic electronics or as building blocks for functional materials.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It could modulate enzymatic activity, affect cell signaling pathways, or exhibit other biological effects.
Comparación Con Compuestos Similares
- Other similar compounds include thietanes, thiophenes, and related heterocycles.
3-(((5-Bromothiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide: is structurally related and worth comparing.
Propiedades
Fórmula molecular |
C8H10BrNO2S2 |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H10BrNO2S2/c9-6-1-8(13-3-6)2-10-7-4-14(11,12)5-7/h1,3,7,10H,2,4-5H2 |
Clave InChI |
HMOPBPILILZKTK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NCC2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
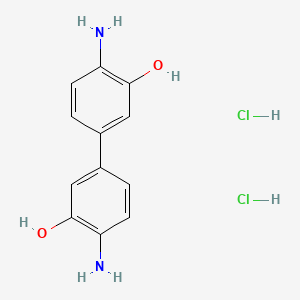
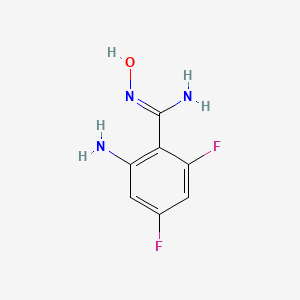


![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
